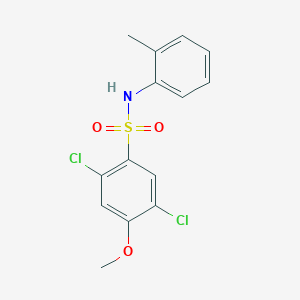![molecular formula C19H30N2O3S B3501993 2-(N-CYCLOHEXYLMETHANESULFONAMIDO)-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]ACETAMIDE](/img/structure/B3501993.png)
2-(N-CYCLOHEXYLMETHANESULFONAMIDO)-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]ACETAMIDE
概要
説明
2-(N-CYCLOHEXYLMETHANESULFONAMIDO)-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-CYCLOHEXYLMETHANESULFONAMIDO)-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]ACETAMIDE typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting cyclohexylmethanesulfonyl chloride with an appropriate amine under basic conditions.
Acylation reaction: The resulting sulfonamide is then acylated with 2-methyl-6-(propan-2-yl)phenylacetyl chloride in the presence of a base to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Hydroxyl or carbonyl derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as an antimicrobial agent due to its sulfonamide structure.
Medicine: Investigation as a potential drug candidate for treating bacterial infections.
Industry: Use in the development of new materials or chemical processes.
作用機序
The mechanism of action of this compound would likely involve interactions with biological targets such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid, a substrate for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication.
類似化合物との比較
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfanilamide: The parent compound of the sulfonamide class.
Sulfadiazine: Another sulfonamide antibiotic with similar applications.
Uniqueness
2-(N-CYCLOHEXYLMETHANESULFONAMIDO)-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]ACETAMIDE is unique due to its specific structural features, such as the cyclohexylmethanesulfonamido group and the 2-methyl-6-(propan-2-yl)phenyl moiety. These features may confer unique biological activities or chemical reactivity compared to other sulfonamides.
特性
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-(2-methyl-6-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-14(2)17-12-8-9-15(3)19(17)20-18(22)13-21(25(4,23)24)16-10-6-5-7-11-16/h8-9,12,14,16H,5-7,10-11,13H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJMRYJCUUAHHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)CN(C2CCCCC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-phenylacetamide](/img/structure/B3501916.png)
![4-{[(4E)-2-(4-CHLOROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}-2-METHOXYPHENYL (2E)-BUT-2-ENOATE](/img/structure/B3501932.png)

![2-[(2-{2-[2-(4-METHOXYPHENYL)ACETYL]HYDRAZINO}-2-OXOETHYL)SULFANYL]BENZOIC ACID](/img/structure/B3501960.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B3501968.png)
![2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B3501972.png)
![ethyl 4-[(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)amino]-1-piperidinecarboxylate](/img/structure/B3501978.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B3501983.png)
![1-{3,5-bis[(4-ethylbenzyl)amino]-1H-1,2,4-triazol-1-yl}propan-1-one](/img/structure/B3501986.png)
![4-({2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID](/img/structure/B3501999.png)
![3-(1,3-dioxolan-2-yl)-4-[(2-methylpropyl)sulfanyl]-6-nitro-1-phenyl-1H-indazole](/img/structure/B3502001.png)
![1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-ETHYLACETAMIDO]-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE](/img/structure/B3502008.png)
![2-{4-[3-(DIMETHYLSULFAMOYL)-4-METHYLPHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE](/img/structure/B3502014.png)
